N,N-dimethyl(2-{[4-(trifluoromethyl)anilino]carbonyl}-3-thienyl)sulfamate
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Description
N,N-dimethyl(2-{[4-(trifluoromethyl)anilino]carbonyl}-3-thienyl)sulfamate is a useful research compound. Its molecular formula is C14H13F3N2O4S2 and its molecular weight is 394.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Functionalization
The combination of DMSO and TFAA has been utilized for the functionalization at specific positions of indole derivatives, suggesting a method for introducing carbon and heteroatom nucleophiles via a one-pot procedure in excellent yields (Higuchi, Tayu, & Kawasaki, 2011). This indicates that related compounds could be synthesized or modified using similar methodologies, potentially including N,N-dimethyl sulfamate derivatives.
Reaction with Anilines, Phenols, and Thiophenols
A study on the reaction of dimethyl sulfoxide–trifluoroacetic anhydride complex with anilines, phenols, and thiophenols has shown that specific methylthiomethylated products can be improved with anilines. This process involves selective ortho-methylthiomethylation with phenols and methylthiomethylation with thiophenols, indicating a pathway for chemical modifications of related compounds (Hiraki, Kamiya, Tanikaga, Ono, & Kaji, 1977).
Antimetastatic Effects
Sulfamate-based carbonic anhydrase inhibitors have shown high specificity and nanomolar-level potency for tumor-associated carbonic anhydrase isoforms, indicating potential for antimetastatic therapy in breast carcinoma xenografts. This suggests a research application for N,N-dimethyl sulfamate derivatives in the development of targeted cancer therapies (Gieling, Babur, Mamnani, Burrows, Telfer, Carta, Winum, Scozzafava, Supuran, & Williams, 2012).
Thermoelectric Performance
Research into the use of DMSO in the fabrication of organic/inorganic thermoelectric composite films highlights the solvent’s role in improving the performance of such materials. This indicates that related chemical compounds could find applications in the enhancement of materials for thermoelectric applications (Yin, Lu, Wu, Luo, Wang, & Guo, 2021).
General Synthesis Methods
The development of efficient methods for sulfamoylation of hydroxyl groups, using solvents like N,N-dimethylacetamide, underscores the versatility of dimethyl and sulfamoyl functional groups in synthetic chemistry, suggesting potential synthetic routes or modifications for the target compound (Okada, Iwashita, & Koizumi, 2000).
Properties
IUPAC Name |
[2-[[4-(trifluoromethyl)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O4S2/c1-19(2)25(21,22)23-11-7-8-24-12(11)13(20)18-10-5-3-9(4-6-10)14(15,16)17/h3-8H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIKPQWJKDBNOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(SC=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.